molecular formula C13H21NO2 B12492472 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol

2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol

Cat. No.: B12492472
M. Wt: 223.31 g/mol
InChI Key: HUPBWKKWMHUZDD-UHFFFAOYSA-N
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Description

2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol is an organic compound that belongs to the class of phenoxyethanols It is characterized by the presence of a phenoxy group attached to an ethanol moiety, with an amino-methyl group substituted at the para position of the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol typically involves the reaction of 4-(chloromethyl)phenol with 2-methylpropylamine under basic conditions to form the intermediate 4-{[(2-Methylpropyl)amino]methyl}phenol. This intermediate is then reacted with ethylene oxide to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The phenoxy group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed.

Major Products Formed

    Oxidation: Formation of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)acetone.

    Reduction: Formation of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethane.

    Substitution: Formation of various substituted phenoxyethanols depending on the nucleophile used.

Scientific Research Applications

2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-{[(2-Methylpropyl)amino]methyl}phenoxy)ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxyethanol backbone provides chemical stability, while the amino-methyl group enhances its reactivity and potential biological activity.

Properties

Molecular Formula

C13H21NO2

Molecular Weight

223.31 g/mol

IUPAC Name

2-[4-[(2-methylpropylamino)methyl]phenoxy]ethanol

InChI

InChI=1S/C13H21NO2/c1-11(2)9-14-10-12-3-5-13(6-4-12)16-8-7-15/h3-6,11,14-15H,7-10H2,1-2H3

InChI Key

HUPBWKKWMHUZDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCC1=CC=C(C=C1)OCCO

Origin of Product

United States

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